4,5-Dibromobenzene-1,2-diamine

Catalog No.
S731056
CAS No.
49764-63-8
M.F
C6H6Br2N2
M. Wt
265.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dibromobenzene-1,2-diamine

CAS Number

49764-63-8

Product Name

4,5-Dibromobenzene-1,2-diamine

IUPAC Name

4,5-dibromobenzene-1,2-diamine

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

InChI

InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2

InChI Key

TTXGKCVKGXHPRI-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)N)N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)N)N

4,5-Dibromobenzene-1,2-diamine (also known as 4,5-dibromo-1,2-phenylenediamine) is an organic compound with the chemical formula C6H6Br2N2. It is a white crystalline solid with a melting point of 133-135 °C []. This molecule possesses several properties that make it relevant in various scientific research fields:

Organic Synthesis

  • Precursor for pharmaceuticals and dyes: 4,5-Dibromobenzene-1,2-diamine is a valuable intermediate for the synthesis of various pharmaceuticals and dyes due to its reactive amine groups and the presence of two bromine atoms that can be readily displaced [].
  • Building block for polymers: The diamine group allows for the formation of covalent bonds with other molecules, making 4,5-Dibromobenzene-1,2-diamine a potential building block for the synthesis of polymers with unique properties [].

Material Science

  • Organic light-emitting diodes (OLEDs): Research suggests that 4,5-Dibromobenzene-1,2-diamine can be used as a component in OLEDs due to its ability to transport electrical charges and emit light when excited [].
  • Sensors: The molecule's ability to interact with specific molecules makes it a potential candidate for developing sensors for various applications, including environmental monitoring and medical diagnostics [].

Medicinal Chemistry

  • Antibacterial activity: Studies have shown that 4,5-Dibromobenzene-1,2-diamine exhibits antibacterial activity against certain bacterial strains []. However, further research is needed to determine its effectiveness and potential applications.

4,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Br2N2C_6H_6Br_2N_2 and a molecular weight of approximately 265.93 g/mol. It features two bromine atoms and two amine groups attached to a benzene ring, specifically at the 4 and 5 positions. This compound is characterized by its solid state at room temperature and has various applications in chemical synthesis and biological research .

Due to its functional groups:

  • Nucleophilic Substitution: The amine groups can act as nucleophiles, allowing the compound to react with electrophiles.
  • Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitating the formation of complex organic molecules.
  • Reduction Reactions: The bromine substituents can be reduced to form corresponding amines or other derivatives.

These reactions are often utilized in synthetic organic chemistry to produce various derivatives and functionalized compounds .

Research indicates that 4,5-Dibromobenzene-1,2-diamine exhibits biological activity, particularly in the context of its interaction with enzymes. It has been shown to inhibit certain cytochrome P450 enzymes, specifically CYP2C9, which plays a role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs . Furthermore, its structural properties suggest potential applications in medicinal chemistry as a scaffold for drug design.

Several synthetic routes exist for the preparation of 4,5-Dibromobenzene-1,2-diamine:

  • Bromination of 1,2-Diaminobenzene: This method involves the bromination of 1,2-diaminobenzene using bromine or brominating agents under controlled conditions to yield 4,5-Dibromobenzene-1,2-diamine.
  • Direct Amination of Dibromobenzene: Another approach is to perform direct amination on dibromobenzene derivatives using ammonia or amines in the presence of catalysts.
  • Multi-step Synthesis: Involves several steps including nitration followed by reduction and bromination processes to achieve the desired compound .

4,5-Dibromobenzene-1,2-diamine has various applications:

  • Chemical Intermediates: Used in the synthesis of dyes and pigments due to its reactive functional groups.
  • Pharmaceuticals: Potentially useful in drug development as a lead compound for further modifications.
  • Research: Employed in biochemical studies to explore enzyme interactions and mechanisms .

Studies have shown that 4,5-Dibromobenzene-1,2-diamine interacts with various biological systems:

  • Cytochrome P450 Enzymes: It inhibits CYP2C9 and may have implications for drug interactions in therapeutic settings.
  • Cellular Studies: Research indicates potential cytotoxic effects on certain cell lines, warranting further investigation into its safety profile and mechanism of action .

Several compounds share structural similarities with 4,5-Dibromobenzene-1,2-diamine. Here are some notable examples:

Compound NameSimilarity IndexKey Features
3,6-Dibromobenzene-1,2-diamine0.86Different bromination pattern; similar amine groups.
4-Bromobenzene-1,2-diamine0.86Lacks one bromine atom; simpler structure.
3-Aminobenzenesulfonamide0.86Contains a sulfonamide group; different reactivity.
4-Aminobenzenesulfonamide0.86Similar structure but different functional groups.
Benzene-1,2-diamine0.94No halogen substituents; simpler reactivity profile.

These compounds highlight the unique positioning of 4,5-Dibromobenzene-1,2-diamine within its class due to its specific bromination and amination patterns that influence its reactivity and biological interactions .

Molecular Structure and Configuration

4,5-Dibromobenzene-1,2-diamine possesses the molecular formula C₆H₆Br₂N₂ with a molecular weight of 265.94 g/mol [1] [3]. The compound exhibits a benzene ring structure with two amino groups positioned adjacently at the 1,2-positions (ortho-configuration) and two bromine atoms located at the 4,5-positions [1]. The International Union of Pure and Applied Chemistry name is 4,5-dibromobenzene-1,2-diamine, while alternative systematic names include 4,5-dibromo-1,2-phenylenediamine and 1,2-diamino-4,5-dibromobenzene [1] [2].

The structural configuration exhibits the Chemical Abstracts Service Registry Number 49764-63-8 [1]. The International Chemical Identifier string is InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 [4], with the corresponding InChI Key TTXGKCVKGXHPRI-UHFFFAOYSA-N [1] [4]. The Simplified Molecular Input Line Entry System representation is NC1=CC(Br)=C(Br)C=C1N [5].

Physical Characteristics

State, Appearance and Color Properties

At standard room temperature conditions, 4,5-dibromobenzene-1,2-diamine exists as a solid crystalline material [2] [6]. The compound typically appears as a white to light yellow crystalline powder, with some sources reporting variations ranging from white to light orange in coloration [2] [7] [8]. The physical form is characterized as a powder to crystal structure [7] [8].

Thermal Properties (Melting and Boiling Points)

The melting point of 4,5-dibromobenzene-1,2-diamine has been reported with some variation across different sources. The most commonly cited melting point is 137°C [2] [6], while other reliable sources report values of 155°C [7] [9] [10] [8]. The boiling point is predicted to be 326.7 ± 37.0°C at standard atmospheric pressure of 760 mmHg [7] [11] [10]. These thermal properties indicate the compound's stability under normal ambient conditions and provide important parameters for processing and purification procedures.

PropertyValueReference
Melting Point137°C [2] [6]
Melting Point (Alternative)155°C [7] [9] [10] [8]
Boiling Point (Predicted)326.7 ± 37.0°C at 760 mmHg [7] [11] [10]

Solubility Profile in Various Solvents

4,5-Dibromobenzene-1,2-diamine demonstrates solubility in methanol, making this an appropriate solvent for dissolution and crystallization procedures [2] [7] [8]. The compound exhibits limited water solubility, which is characteristic of aromatic diamines with significant halogen substitution . The solubility characteristics are influenced by the presence of both polar amino groups and non-polar bromine substituents, creating a moderate polarity profile that favors organic solvents over aqueous media.

Density, Refractive Index and Optical Properties

The density of 4,5-dibromobenzene-1,2-diamine is predicted to be 2.104 ± 0.06 g/cm³ [7] [8]. Alternative computational predictions suggest a density value of 2.1 ± 0.1 g/cm³ [11]. The refractive index for similar dibromobenzene compounds has been estimated at approximately 1.724 [11], although specific experimental data for the diamine derivative requires further investigation. These optical properties reflect the compound's aromatic character combined with the electronic effects of bromine substitution.

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopic analysis of 4,5-dibromobenzene-1,2-diamine reveals characteristic absorption bands associated with the functional groups present in the molecule [13] [14]. The amino groups exhibit typical nitrogen-hydrogen stretching vibrations in the region of 3200-3500 cm⁻¹, with primary amines showing two distinct bands corresponding to symmetric and antisymmetric stretching modes [13] [14]. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1450-1600 cm⁻¹ [14]. Nitrogen-hydrogen bending vibrations are observed in the range of 1560-1640 cm⁻¹ [13] [14]. The presence of bromine substituents influences the overall spectral pattern through electronic effects on the aromatic ring system.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic characterization provides detailed structural information about 4,5-dibromobenzene-1,2-diamine [15] [16]. Carbon-13 nuclear magnetic resonance spectroscopy reveals chemical shifts characteristic of aromatic carbons bearing amino and bromine substituents [17] [18]. The aromatic carbon atoms exhibit chemical shifts in the typical range of 100-150 parts per million [17]. Proton nuclear magnetic resonance spectroscopy shows signals corresponding to aromatic protons and amino group protons, with the aromatic protons appearing in the downfield region due to the deshielding effect of the aromatic ring [16].

Mass Spectrometry Analysis

Mass spectrometric analysis of 4,5-dibromobenzene-1,2-diamine yields a molecular ion peak at mass-to-charge ratio 265.94, corresponding to the molecular weight of the compound [19] [10]. The isotopic pattern reflects the presence of two bromine atoms, showing the characteristic bromine isotope distribution [19]. Fragmentation patterns include loss of bromine atoms and amino groups under electron impact ionization conditions [20] [21]. The predicted collision cross sections for various adduct ions have been calculated, with values ranging from 129.6 to 202.1 Ų depending on the ionization mode [19].

AdductMass-to-Charge RatioPredicted Collision Cross Section (Ų)
[M+H]⁺264.897135.5
[M+Na]⁺286.879146.4
[M-H]⁻262.882141.7

Thermodynamic Parameters

The thermodynamic properties of 4,5-dibromobenzene-1,2-diamine include several calculated parameters that provide insight into its chemical behavior [22]. The predicted acid dissociation constant (pKa) value is 2.68 ± 0.10, indicating the basic nature of the amino groups [7] [9] [8]. The partition coefficient (LogP) has been estimated at approximately 2.93 [11], suggesting moderate lipophilicity. The flash point is predicted to be 151.4 ± 26.5°C [11]. The polar surface area is calculated as 52.04 Ų [9] [23], reflecting the contribution of the amino functional groups to the overall molecular polarity.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,5-Dibromobenzene-1,2-diamine

Dates

Modify: 2023-08-15

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